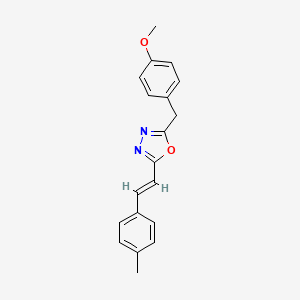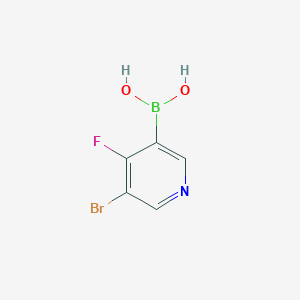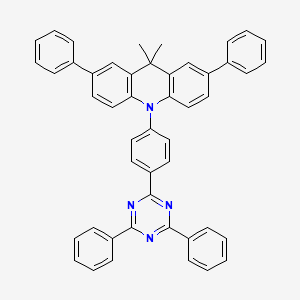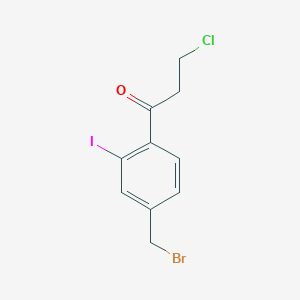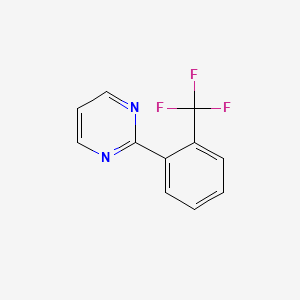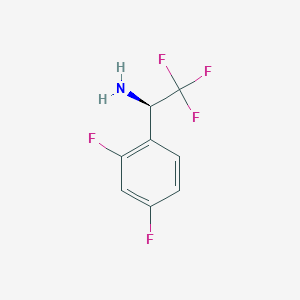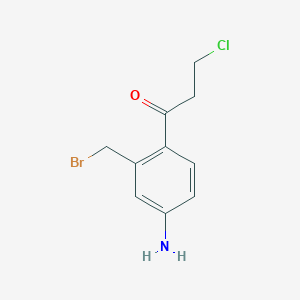![molecular formula C20H23NO2 B14043678 (1R,3'S)-1'-Benzyl-3'-methyl-3H-spiro[isobenzofuran-1,4'-piperidin]-6-ol](/img/structure/B14043678.png)
(1R,3'S)-1'-Benzyl-3'-methyl-3H-spiro[isobenzofuran-1,4'-piperidin]-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a benzyl group, a methyl group, and a spiro linkage between an isobenzofuran and a piperidine ring. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and methyl-substituted precursors, followed by cyclization to form the spiro linkage. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
(1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,3’S)-N-[2-Chloro-3-(trifluoromethyl)benzyl]-N-cyclopropyl-5,6-difluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3’-carboxamide
- (1R,3’S)-1’-benzyl-6-((tert-butyldimethylsilyl)oxy)-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one
Uniqueness
(1R,3’S)-1’-Benzyl-3’-methyl-3H-spiro[isobenzofuran-1,4’-piperidin]-6-ol is unique due to its specific spirocyclic structure and the presence of both benzyl and methyl groups. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H23NO2 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(3R,3'S)-1'-benzyl-3'-methylspiro[1H-2-benzofuran-3,4'-piperidine]-5-ol |
InChI |
InChI=1S/C20H23NO2/c1-15-12-21(13-16-5-3-2-4-6-16)10-9-20(15)19-11-18(22)8-7-17(19)14-23-20/h2-8,11,15,22H,9-10,12-14H2,1H3/t15-,20+/m0/s1 |
Clave InChI |
OQTIGWBKYFXIOZ-MGPUTAFESA-N |
SMILES isomérico |
C[C@H]1CN(CC[C@]12C3=C(CO2)C=CC(=C3)O)CC4=CC=CC=C4 |
SMILES canónico |
CC1CN(CCC12C3=C(CO2)C=CC(=C3)O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


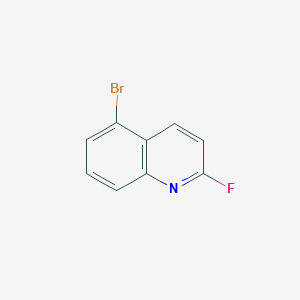
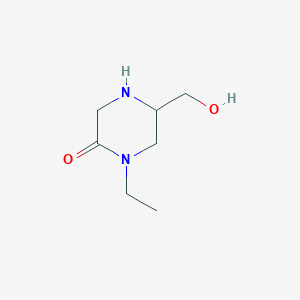


![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14043634.png)
